molecular formula C5H8BrF B2517622 (1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane CAS No. 2550997-02-7

(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane

Cat. No.: B2517622
CAS No.: 2550997-02-7
M. Wt: 167.021
InChI Key: FXTOEXOMBFTSPD-RFZPGFLSSA-N
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Description

(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane is a cyclopropane derivative characterized by the presence of bromomethyl and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane typically involves the cyclopropanation of suitable precursors followed by selective bromination and fluorination. One common method involves the reaction of a cyclopropane precursor with bromine and a fluorinating agent under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The cyclopropane ring can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the bromomethyl group.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives.

Scientific Research Applications

(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane exerts its effects involves interactions with specific molecular targets. The bromomethyl and fluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-Bromo-1-(bromomethyl)-1-methylcyclopropane
  • (2R)-2-(Bromomethyl)-1,1-difluorocyclopropane
  • 1-[(2R)-2-(bromomethyl)-3-methylbutyl]-2-chlorobenzene

Uniqueness

(1S,2R)-1-(Bromomethyl)-1-fluoro-2-methylcyclopropane is unique due to its specific stereochemistry and the presence of both bromomethyl and fluoro substituents

Properties

IUPAC Name

(1S,2R)-1-(bromomethyl)-1-fluoro-2-methylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF/c1-4-2-5(4,7)3-6/h4H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTOEXOMBFTSPD-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]1(CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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